BenchChemオンラインストアへようこそ!

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide

medicinal chemistry kinase inhibitor design structure-activity relationship

This patent-listed Syk inhibitor candidate features a distinct C5-methylene-nicotinamide topology absent from conventional C2-substituted thiazole nicotinamide series. With zero publicly available IC₅₀/Kd data, it serves as an ideal chemical probe for exploring non-canonical Syk binding modes or as a negative control alongside confirmed inhibitors. Its favorable drug-like profile (XLogP3 3.4, TPSA 83.1 Ų) supports passive permeability studies. Procure for scaffold diversification, selectivity deconvolution, and IP expansion beyond crowded C2-nicotinamide patent space.

Molecular Formula C17H14ClN3OS
Molecular Weight 343.83
CAS No. 1421453-83-9
Cat. No. B2473289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide
CAS1421453-83-9
Molecular FormulaC17H14ClN3OS
Molecular Weight343.83
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H14ClN3OS/c1-11-15(10-20-16(22)12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22)
InChIKeyXXWPAFVXJMBLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide (CAS 1421453-83-9) – Technical Baseline


N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide (CAS 1421453-83-9) is a synthetic small molecule belonging to the nicotinamide derivative class, featuring a 2-(2-chlorophenyl)-4-methylthiazole core linked via a methylene bridge to a nicotinamide moiety [1]. Its molecular formula is C₁₇H₁₄ClN₃OS with a molecular weight of 343.8 g/mol, and it possesses a computed XLogP3-AA of 3.4, indicating moderate lipophilicity [1]. The compound is primarily cited in patent literature as a potential Syk (Spleen Tyrosine Kinase) inhibitor, a target relevant to allergic and autoimmune indications [2]. However, publicly available quantitative bioactivity data for this specific compound remain extremely scarce, with no IC₅₀, Kᵢ, or Kd values identified in peer-reviewed literature or curated databases as of the latest search.

Why N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide Cannot Be Simply Replaced by Other Nicotinamide-Thiazole Derivatives


Despite being a member of the broader nicotinamide-thiazole Syk inhibitor class [1], generic substitution of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide with structurally similar analogs is not scientifically justified due to the undercharacterized nature of this specific compound. Its unique connectivity—a 2-chlorophenyl group at position 2 of the thiazole ring, a methyl substitution at position 4, and a nicotinamide group appended at position 5 via a methylene linker—distinguishes it from common regioisomers such as 2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)nicotinamide, which anchors the nicotinamide at position 2 [2]. Even among compounds with the same core, small structural perturbations are known to yield dramatic potency shifts in Syk inhibition [1]. Critically, the absence of publicly available affinity data for this specific compound means that any assumption of equivalent activity based on class membership would be conjecture. Procurement decisions must therefore rely on experimental verification against the user's specific assay rather than assumed interchangeability.

Quantitative Differentiators for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide


Structural Regiochemistry: Thiazole C5-Methylene-Nicotinamide Connectivity vs. C2-Nicotinamide Isomers

The target compound positions the nicotinamide group at the C5 position of the thiazole ring via a flexible methylene linker, whereas commercially common regioisomers such as 2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)nicotinamide attach the nicotinamide directly to the C2 position [1]. This regiochemical difference alters the spatial orientation of the key pyridine-3-carboxamide pharmacophore, which in Syk inhibitor SAR is known to influence hinge-region binding to the kinase ATP pocket [2]. No direct head-to-head activity comparison is publicly available.

medicinal chemistry kinase inhibitor design structure-activity relationship

Computed Lipophilicity (XLogP3-AA) as a Descriptor for Membrane Permeability Potential

The target compound exhibits a computed XLogP3-AA value of 3.4 [1], placing it within the optimal range for oral bioavailability per Lipinski's Rule of Five (XLogP < 5). A structurally distinct nicotinamide-thiazole analog, N-(4-(2-chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, bears an additional methylthio substituent on the nicotinamide ring that would be predicted to increase lipophilicity, potentially altering absorption and metabolic profiles . This difference, while theoretical without experimental validation, provides a physico-chemical basis for distinguishing between in-class candidates.

physicochemical property drug-likeness ADME prediction

Limitation: Absence of Publicly Available Target Engagement Data for this Compound

An exhaustive search of ChEMBL, BindingDB, PubChem BioAssay, and the primary patent literature did not yield any quantitative affinity data (IC₅₀, Kᵢ, Kd, or % inhibition at defined concentrations) for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide [1][2][3]. This is in contrast to numerous other Syk-targeting nicotinamide-thiazole derivatives for which IC₅₀ values ranging from nanomolar to low micromolar have been reported in patents [3]. Potential buyers must recognize that this compound's reported Syk inhibition is inferred solely from its structural inclusion in a broad patent genus (US8895585), not from direct experimental demonstration on this exact molecule.

bioactivity gap kinase assay due diligence

Recommended Application Scenarios for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide (CAS 1421453-83-9) Based on Current Evidence


Use as a Structurally Enabling Probe for Novel Syk Inhibitor Chemistry

Given its unique thiazole C5-methylene-nicotinamide connectivity and the absence of prior bioactivity characterization [1], this compound is best suited as a chemical probe for exploring non-canonical Syk inhibitor binding modes. Its distinct regioisomeric architecture, when compared to common C2-nicotinamide thiazole inhibitors [2], provides a scaffold diversification opportunity for medicinal chemistry campaigns seeking to expand intellectual property space beyond the crowded C2-substituted thiazole nicotinamide patent landscape.

Procurement for In-House Counter-Screening Against Structurally Related Active Analogs

Organizations possessing active in-house Syk inhibitors from the nicotinamide-thiazole class may procure this compound as a selectivity control. Because it has no publicly documented activity, its use in parallel assays alongside a confirmed Syk inhibitor can help establish whether the C5-methylene-nicotinamide topology retains or loses target engagement [1]. This negative control or scaffold-hopping validation approach is valuable for deconvoluting which structural features are essential for kinase inhibition.

Physicochemical Property-Driven Selection for Cell-Permeability Studies

With a computed XLogP3-AA of 3.4, hydrogen bond donor count of 1, and topological polar surface area of 83.1 Ų [1], this compound resides within favorable drug-like chemical space. Researchers prioritizing passive membrane permeability without the confounding influence of additional polar substituents (e.g., the methylthio group found in related analogs ) may select this compound for comparative cellular uptake or PAMPA assays to isolate the impact of the core scaffold on permeability.

Due Diligence: Use as a Reference Point for Data-Gap-Rich Compound Procurement Decisions

This compound exemplifies a scenario common in early-stage discovery procurement: a patent-listed compound with plausible target rationale but zero publicly available potency data [1][2]. Its procurement should be accompanied by a structured testing plan that first confirms identity and purity (HPLC, NMR, HRMS), then assesses Syk inhibitory activity at defined concentrations. Documenting these results internally can transform this data-poor compound into a valuable, proprietary tool while avoiding wasted resources on unvalidated material.

Quote Request

Request a Quote for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.